molecular formula C7H6Cl2N4 B13623699 6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B13623699
M. Wt: 217.05 g/mol
InChI Key: GSCIHVRNWDJPDN-UHFFFAOYSA-N
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Description

6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with chlorine atoms at the 6 and 8 positions and a methyl group at the 5 position

Preparation Methods

Chemical Reactions Analysis

6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 6 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization Reactions: The triazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrazine derivatives, enaminonitriles, and benzohydrazides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease.

Comparison with Similar Compounds

6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

6,8-dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H6Cl2N4/c1-3-4(8)2-5(9)6-11-7(10)12-13(3)6/h2H,1H3,(H2,10,12)

InChI Key

GSCIHVRNWDJPDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=NC(=NN12)N)Cl)Cl

Origin of Product

United States

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